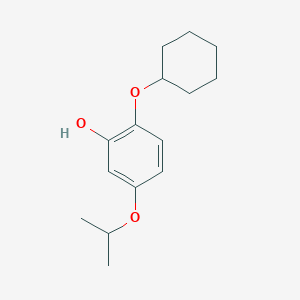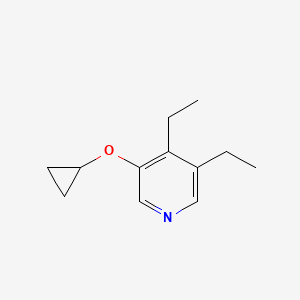
3-Cyclopropoxy-4,5-diethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-4,5-diethylpyridine: is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features a pyridine ring substituted with cyclopropoxy and diethyl groups, making it a unique structure in the realm of heterocyclic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4,5-diethylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopropoxy-4,5-diethylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, where nucleophiles such as amines or thiols can replace the cyclopropoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: New compounds with the nucleophile replacing the cyclopropoxy group.
Applications De Recherche Scientifique
Chemistry: 3-Cyclopropoxy-4,5-diethylpyridine is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .
Biology: In biological research, this compound can be used to study the effects of cyclopropoxy and diethyl substitutions on the biological activity of pyridine derivatives.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-4,5-diethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The cyclopropoxy group can enhance the compound’s binding affinity to these targets, while the diethyl groups can influence its lipophilicity and membrane permeability .
Comparaison Avec Des Composés Similaires
3,5-Diethylpyridine: Similar in structure but lacks the cyclopropoxy group.
4-Cyclopropoxy-2,6-dimethoxyphenol: Contains a cyclopropoxy group but differs in the aromatic ring and other substituents.
Uniqueness: 3-Cyclopropoxy-4,5-diethylpyridine is unique due to the combination of cyclopropoxy and diethyl groups on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3-cyclopropyloxy-4,5-diethylpyridine |
InChI |
InChI=1S/C12H17NO/c1-3-9-7-13-8-12(11(9)4-2)14-10-5-6-10/h7-8,10H,3-6H2,1-2H3 |
Clé InChI |
IHVGCMHZPXLAPW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=CC(=C1CC)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


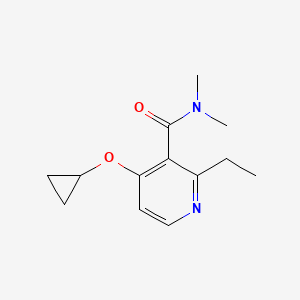
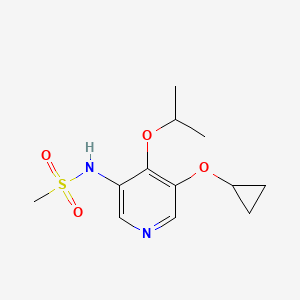
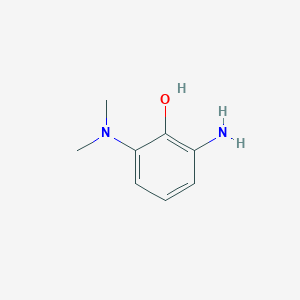

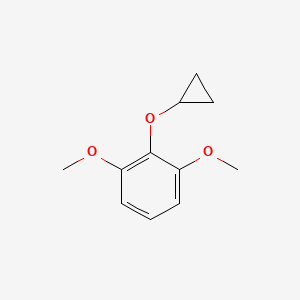
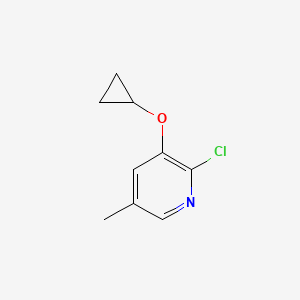
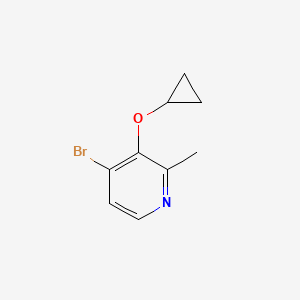
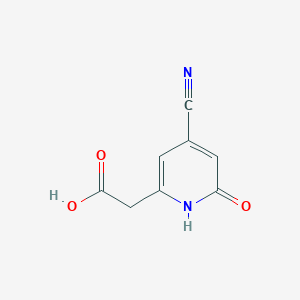
![[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837405.png)
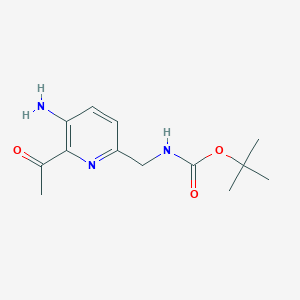
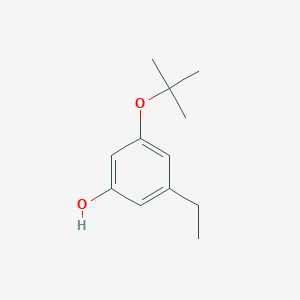

![[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837435.png)
